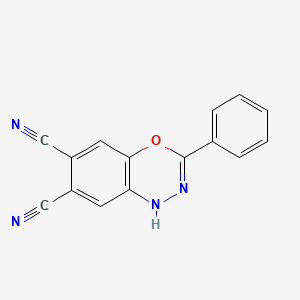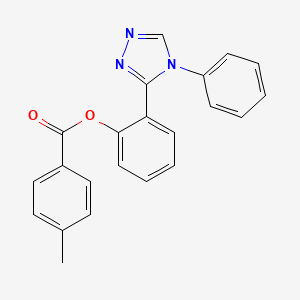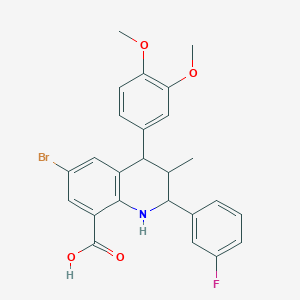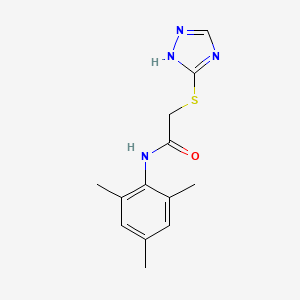![molecular formula C19H17FN2O3S B11062446 N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11062446.png)
N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with a unique structure that combines a fluorinated aromatic ring, a pyrroloquinoline core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrroloquinoline core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or sulfonamide moiety.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and fluorinated aromatic compounds. Examples include:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Uniqueness
N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H17FN2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-8-18(23)22-7-6-13-9-14(10-15(11)19(13)22)26(24,25)21-17-5-3-4-16(20)12(17)2/h3-5,8-10,21H,6-7H2,1-2H3 |
InChI Key |
GMTZDMJYEJGWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NC4=C(C(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11062363.png)

![5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione](/img/structure/B11062368.png)
![2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11062374.png)
![N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide](/img/structure/B11062403.png)
![4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B11062410.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062412.png)

![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)

![[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11062433.png)
![N-(4-bromophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11062434.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(benzyloxy)phenyl]amino}propan-1-one](/img/structure/B11062443.png)
